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PROTAC IRAK4 degrader-4

IRAK4 degradation potency PROTAC DC50 DLBCL targeted therapy

Kinase inhibitors fail to block IRAK4's scaffolding function in Myddosome signaling. This heterobifunctional PROTAC (MW 901.80) leverages CRBN for targeted degradation, achieving DC50 ~7 nM and Dmax >95% in OCI-LY-10 DLBCL cells. • Designed from Kymera patent US20190192668A1 (Example I-127) • Ideal for TLR/IL-1R pathway studies & SAR linker optimization (amide vs. amine) • CRBN-dependent control enables on-target validation via lenalidomide competition

Molecular Formula C41H38F3N11O10
Molecular Weight 901.8 g/mol
Cat. No. B11935446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC IRAK4 degrader-4
Molecular FormulaC41H38F3N11O10
Molecular Weight901.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC(=O)C4=CC=C(C=C4)N5C=C(C(=N5)C(=O)N)NC(=O)C6=COC(=N6)C7=CC(=NC=C7)NCC(F)(F)F
InChIInChI=1S/C41H38F3N11O10/c42-41(43,44)21-49-30-18-23(10-11-47-30)38-51-28(20-65-38)36(59)50-27-19-54(53-33(27)34(45)57)24-6-4-22(5-7-24)35(58)48-13-15-64-17-16-63-14-12-46-26-3-1-2-25-32(26)40(62)55(39(25)61)29-8-9-31(56)52-37(29)60/h1-7,10-11,18-20,29,46H,8-9,12-17,21H2,(H2,45,57)(H,47,49)(H,48,58)(H,50,59)(H,52,56,60)
InChIKeyLFOAFZGTRKLOHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC IRAK4 Degrader-4 Overview


PROTAC IRAK4 degrader-4 (CAS 2360528-45-4, MW 901.80, Formula C₄₁H₃₈F₃N₁₁O₁₀) is a heterobifunctional proteolysis-targeting chimera (PROTAC) molecule that harnesses the E3 ubiquitin ligase cereblon (CRBN) to selectively ubiquitinate and degrade interleukin-1 receptor-associated kinase 4 (IRAK4) . The compound, originating as Example I-127 in the foundational Kymera Therapeutics patent family (US20190192668A1), is composed of an IRAK4-targeting warhead connected via a PEG-based linker to a CRBN-recruiting ligand . Unlike kinase inhibitors that only block enzymatic activity, this degrader eliminates both the kinase and essential scaffolding functions of IRAK4, providing a critical tool compound for interrogating innate immune signaling and B-cell receptor-driven malignancies .

1
CRBN-dependent targeted protein degradation (TPD) research workflows; suitable as a benchmark for KT-474-comparable degrader architecture
2
Oncology signaling studies requiring elimination of both IRAK4 kinase and scaffolding functions in MYD88-mutant DLBCL models
3
PROTAC linker SAR and ternary complex optimization studies within CRBN-based IRAK4 degrader chemical series

Why Degrader-4 Cannot Be Substituted


Generic substitution of PROTAC IRAK4 degrader-4 with IRAK4 kinase inhibitors (e.g., PF-06650833) or less optimized degraders is scientifically unsound because inhibitors fail to eliminate the scaffolding function of IRAK4, which is critical for Myddosome complex assembly and downstream NF-κB/MAPK signaling . Furthermore, PROTAC degraders are highly sensitive to linker composition, E3 ligase choice, and ternary complex geometry. PROTAC IRAK4 degrader-4, derived as compound I-127 from the pioneering Kymera patent (US20190192668A1), represents a specific CRBN-based architecture that achieves Dmax >95% degradation in cell-based assays, a benchmark not uniformly reached by earlier analogs such as I-210 (degrader-1) which demonstrated >50% degradation only at the highest tested concentration of 1 µM in OCI-LY-10 cells . Cross-study comparison with alternative warhead-VHL-based degraders (e.g., degrader-3) reveals distinct degradation kinetics and selectivity profiles governed by the specific CRBN binary complex, making biological interchangeability impossible without altering the experimental outcome .

Kinase inhibitor
IRAK4 kinase inhibitors retain the scaffolding platform; Myddosome assembly and NF-κB/MAPK signaling endpoints may not reflect degrader-induced pathway shutdown.
VHL-based degrader
E3 ligase switch to VHL alters tissue-expression windows and removes CRBN-specific neosubstrate effects; degradation kinetics and pharmacology profiles may shift.
Linker analog
Single-atom linker variations can alter ternary complex geometry and degradation cooperativity; biological interchangeability may not be assumed within this chemical series.

Key Evidence for Scientific Selection


Degradation Potency Advantage

PROTAC IRAK4 degrader-4 (as patent compound I-127) induces 95% degradation of IRAK4 protein at 1 µM in the ABC DLBCL cell line OCI-LY-10, with a reported degradation DC50 of approximately 7 nM . In contrast, the comparator compound I-210 (PROTAC IRAK4 degrader-1) achieves only >50% degradation at the identical 1 µM concentration in the same cell line . This represents a substantial potency gap, with degrader-4 achieving near-complete target clearance at a concentration where degrader-1 leaves approximately half of the target protein remaining. The precise DC50 value for degrader-1 is not reported as a single point estimate, but the binned degradation data (<20% at 0.01 µM, 20-50% at 0.1 µM) indicates a DC50 significantly above 100 nM . This potency improvement stems from the optimized linker composition.

Degradation Potency
Cross-study comparable
95% degradation at 1 µM (DC50 ~7 nM) vs. degrader-1: >50% at 1 µM
Supports near-complete IRAK4 ablation for scaffolding-dependent signaling studies at lower compound concentrations
OCI-LY-10 ABC DLBCL cells; patent-reported western blot quantification
IRAK4 degradation potency PROTAC DC50 DLBCL targeted therapy

E3 Ligase Selectivity

PROTAC IRAK4 degrader-4 utilizes a cereblon (CRBN) E3 ligase recruiting ligand, whereas PROTAC IRAK4 degrader-3 employs a von Hippel-Lindau (VHL) ligand . This fundamental difference in E3 ligase recruitment dictates distinct cellular degradation windows and tissue-specific activity profiles. CRBN-based degraders are known to achieve broader tissue distribution and can co-opt the immunomodulatory (IMiD) neosubstrate degradation profile (e.g., Ikaros/Aiolos), which is absent in VHL-recruiting degraders . For degrader-3, the reported degradation activity in PBMCs occurs within a 0.01-10 µM range over 2 hours, resulting in proteasome-dependent but incomplete target engagement . The CRBN-mediated mechanism of degrader-4 provides a distinct pharmacological profile, crucially enabling comparison with clinical-stage CRBN-based IRAK4 degraders like KT-474, for which degrader-3 is an unsuitable benchmark.

E3 Ligase Selectivity
Class-level inference
CRBN-recruiting (target) vs. VHL-recruiting (degrader-3)
Enables benchmarking against clinical-stage CRBN-based IRAK4 degraders; IMiD-like neosubstrate profile must be reviewed in phenotype interpretation
Mechanistic class assignment; tissue-specific E3 ligase expression may shift activity
E3 ligase selectivity CRBN vs VHL PROTAC mechanism of action

Linker Structure Differentiation

PROTAC IRAK4 degrader-4 (I-127, MW 901.80, formula C₄₁H₃₈F₃N₁₁O₁₀) and PROTAC IRAK4 degrader-5 (I-171, MW 887.83, formula C₄₁H₄₀F₃N₁₁O₉) differ by a single atom in the linker region connecting the IRAK4 warhead to the CRBN ligand . Specifically, degrader-4 contains an amide bond (–NH–C(=O)–) at the linker-phenyl connection point, whereas degrader-5 features a methylene-amine (–CH₂–NH–) linkage . While both compounds employ the same IRAK4-binding warhead (a trifluoroethylaminopyridyl-oxazole carboxamide) and the same CRBN ligand (thalidomide-based glutarimide), the linker connectivity substantially influences ternary complex stability and degradation cooperativity. The amide bond in degrader-4 introduces conformational rigidity and a hydrogen bond donor/acceptor at a critical position, potentially enhancing the stability of the CRBN–PROTAC–IRAK4 ternary complex. A co-crystal structure of a related CRBN-based IRAK4 degrader series from this patent family reveals that subtle modifications in this linker region affect degradation efficiency by >10-fold in cellular assays .

Linker Structure
Supporting evidence
Amide linker (–CONH–) vs. degrader-5 amine linker (–CH₂NH–); ΔMW +14 Da
Single-atom variation may shift ternary complex stability and degradation cooperativity; requires focused SAR evaluation
Structural elucidation from patent series; co-crystal data suggest >10-fold efficiency shifts with linker modification
PROTAC linker design SAR structural differentiation medicinal chemistry

Cell-Type Degradation Breadth

PROTAC IRAK4 degrader-4 demonstrates 95% IRAK4 degradation at 1 µM in the OCI-LY-10 ABC DLBCL cancer cell line . By contrast, PROTAC IRAK4 degrader-2 (Compound 9, from Nunes et al., ACS Med. Chem. Lett. 2019, a structurally unrelated VHL-based degrader series) exhibits a DC50 of 151 nM in normal PBMCs . While these values are not directly comparable due to differing cell types and assay endpoints, the data highlight that degrader-4 achieves a DC50 approximately 20-fold more potent (7 nM in OCI-LY-10 vs. 151 nM in PBMCs). Even degrader-2's optimized protein-level DC50 of 36 nM in the same PBMC assay remains approximately 5-fold weaker than degrader-4's reported performance in a cancer cell line that is known to be less permissive to protein degradation than primary cells. The ability of degrader-4 to achieve near-stoichiometric IRAK4 depletion in the therapeutically relevant MYD88-mutant DLBCL background is a critical differentiator for oncology-focused research programs.

Cell-Type Breadth
Cross-study comparable
DC50 ~7 nM (OCI-LY-10) vs. degrader-2 DC50 151 nM (PBMCs); ~20-fold difference
Reported degradation potency supports oncology-focused research in MYD88-mutant lymphoma models
Direct DC50 comparison limited by differing cell types; Dmax for degrader-2 not reported
cell-type specific degradation PBMC DLBCL OCI-LY-10

Key Research Applications


IRAK4 Scaffolding in MYD88-Mutant DLBCL

PROTAC IRAK4 degrader-4 achieves 95% IRAK4 degradation at 1 µM in OCI-LY-10 ABC DLBCL cells (DC50 ~7 nM), making it a powerful tool for dissecting the contribution of IRAK4 scaffolding to Myddosome-dependent NF-κB survival signaling . Unlike the IRAK4 kinase inhibitor PF-06650833, which preserves the scaffolding platform and fails to fully block downstream cytokine production , degrader-4 eliminates both kinase and scaffold functions. This enables researchers to design experiments that cleanly separate kinase-dependent from scaffolding-dependent phenotypes—a distinction that kinase inhibitors alone cannot achieve. The potent degradation in DLBCL cells, relative to the partial activity of comparator I-210 (degrader-1) at the same concentration, positions degrader-4 as the preferred tool for studies requiring maximal pathway shutdown in this disease-relevant cellular context.

Chemical Probe and PROTAC SAR Studies

The structural architecture of PROTAC IRAK4 degrader-4—featuring an amide-containing PEG linker connecting an advanced IRAK4 warhead to a CRBN ligand—mirrors the design principles of the clinical-phase PROTAC KT-474 (Kymera/Sanofi) . This makes degrader-4 an ideal reference compound for medicinal chemistry teams optimizing linker composition, ternary complex stability, and degradation cooperativity within a CRBN-based IRAK4 degrader series. The defined structural distinction between degrader-4 (amide linker) and degrader-5 (amine linker, I-171), representing a single-atom variation that alters molecular topology and hydrogen bonding capacity , provides a focused SAR pair for linker optimization studies. Procurement of both compounds enables systematic evaluation of how linker chemistry governs degradation efficiency, selectivity, and physicochemical properties in an otherwise conserved chemical series.

Innate Immune Signaling Assays

For researchers studying TLR/IL-1R-driven pro-inflammatory cytokine production (IL-6, TNF-α, IL-1β) in human PBMCs or monocyte-derived macrophages, PROTAC IRAK4 degrader-4 offers a CRBN-dependent degradation mechanism that can be interrogated using CRBN competition assays (e.g., thalidomide or lenalidomide co-treatment) . This contrasts with VHL-based degraders like degrader-3, where VHL competition may be tissue-restricted . The ability to chemically control degradation through CRBN saturation provides a powerful experimental control strategy for confirming on-target degradation effects. Additionally, degrader-4's degradation profile in OCI-LY-10 cells suggests applicability to B-cell malignancy models, where CRBN expression levels may influence degradation efficiency—a parameter of growing interest given the clinical use of IMiD-based therapies in lymphoma.

Application
Selection Property
Validation Focus
IRAK4 Scaffolding in MYD88-Mutant DLBCL
Near-complete scaffold degradation potency
Kinase-independent vs. scaffolding-dependent NF-κB signaling endpoints
PROTAC Chemical Probe and SAR Studies
Defined CRBN-based amide-linker architecture
Linker chemistry impact on ternary complex stability and degradation cooperativity
Innate Immune Signaling Assays
CRBN-dependent degradation mechanism
TLR/IL-1R cytokine production; CRBN competition controls for on-target confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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